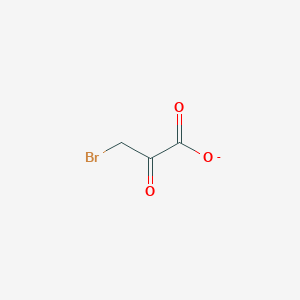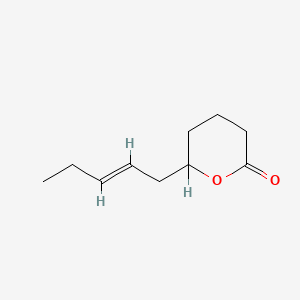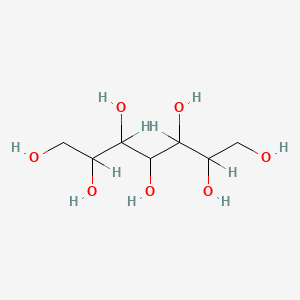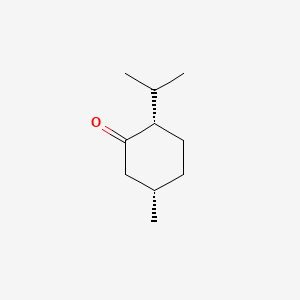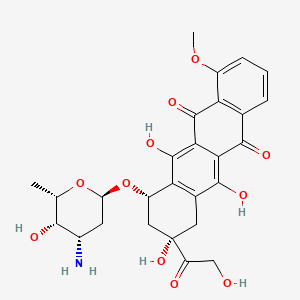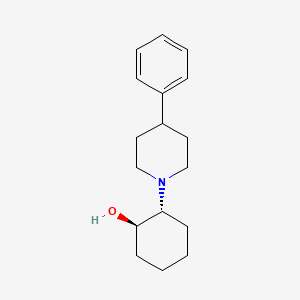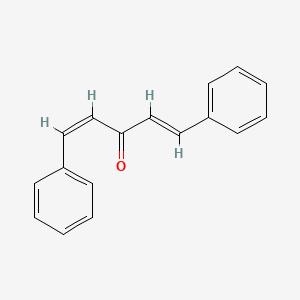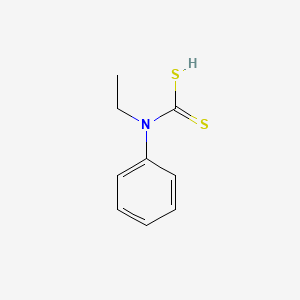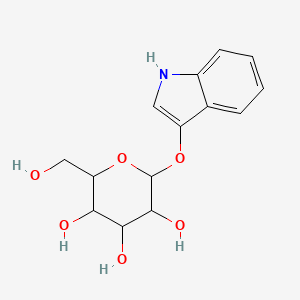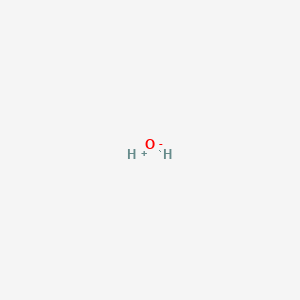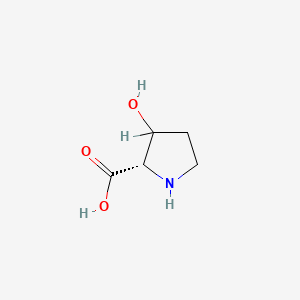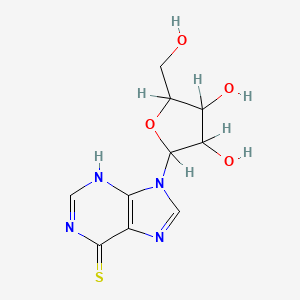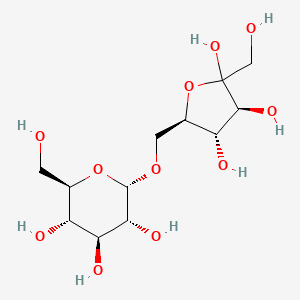
Palatinose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Palatinose, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar. This compound is known for its slow digestion and low glycemic index, making it a popular alternative to traditional sugars .
準備方法
Synthetic Routes and Reaction Conditions
Palatinose is primarily produced through the enzymatic rearrangement (isomerization) of sucrose. This process involves the use of sucrose isomerase enzymes from specific bacterial strains such as Serratia plymuthica, Protaminobacter rubrum, and Erwinia rhapontici. These enzymes convert sucrose into this compound under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves immobilizing bacterial cells in chitosan to enhance enzyme activity and stability. The process typically includes the following steps:
Immobilization: Serratia plymuthica cells are immobilized in chitosan.
Activation: The immobilized cells are activated with fresh nutrient medium and dried.
Conversion: A 40% sucrose solution is converted into this compound in a batch-type enzyme reactor at optimal temperature and pH conditions
化学反応の分析
Types of Reactions
Palatinose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce gluconic acid and other derivatives.
Substitution: This compound can participate in substitution reactions to form different glycosidic linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Enzymatic catalysts are often used to facilitate substitution reactions
Major Products
Oxidation: Gluconic acid and other oxidized derivatives.
Reduction: Isomalt.
Substitution: Various glycosidic derivatives
科学的研究の応用
Palatinose has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other carbohydrates and sugar alcohols.
Biology: Studied for its effects on gut microbiota and glycemic response.
Medicine: Investigated for its potential benefits in managing diabetes and obesity due to its low glycemic index
Industry: Used as a functional sweetener in food products, sports drinks, and dietary supplements.
作用機序
Palatinose exerts its effects through slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond between glucose and fructose in this compound is more resistant to enzymatic hydrolysis compared to the α-1,2-glycosidic bond in sucrose. This results in a gradual release of glucose and fructose, leading to a lower and more sustained blood glucose response .
類似化合物との比較
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Trehalulose: An isomer of sucrose with an α-1,1-glycosidic bond.
Turanose: An isomer of sucrose with an α-1,3-glycosidic bond.
Leucrose: An isomer of sucrose with an α-1,5-glycosidic bond.
Uniqueness of Palatinose
This compound is unique due to its α-1,6-glycosidic bond, which results in slower digestion and a lower glycemic index compared to other sugars. This makes it a suitable alternative for individuals seeking to manage blood sugar levels and reduce the risk of dental caries .
特性
CAS番号 |
15132-06-6 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-/m1/s1 |
InChIキー |
PVXPPJIGRGXGCY-IPFGBZKGSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


